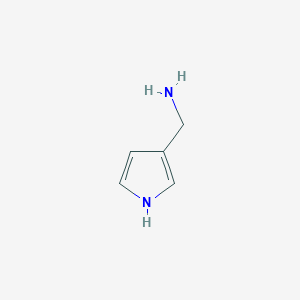

(1H-Pyrrol-3-yl)methanamine

Vue d'ensemble

Description

(1H-Pyrrol-3-yl)methanamine is an organic compound with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an amine group (-NH2) attached to the methylene bridge (-CH2-) at the third position of the pyrrole ring . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrol-3-yl)methanamine typically involves the reaction of pyrrole with formaldehyde and ammonia or an amine source under controlled conditions . One common method is the Mannich reaction, where pyrrole reacts with formaldehyde and a secondary amine to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of pyrrole derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions . The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the hydrogenation process.

Analyse Des Réactions Chimiques

Types of Reactions: (1H-Pyrrol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Oxidation: Imines, nitriles.

Reduction: Saturated amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that (1H-Pyrrol-3-yl)methanamine exhibits antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study:

In a study investigating the antimicrobial efficacy of derivatives related to this compound, it was found that certain analogs displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Neuroprotective Properties

The compound has also been explored for its neuroprotective effects. Molecular docking studies suggest that it interacts effectively with receptors involved in neurotransmission, which could lead to potential applications in treating neurodegenerative diseases.

Case Study:

A derivative of this compound demonstrated protective effects in cellular models of neurodegeneration, highlighting its potential for further development in neuropharmacology .

Binding Affinity Studies

Molecular docking simulations have shown that this compound has a high binding affinity for specific biological targets. These studies are crucial for understanding the pharmacological profile of the compound and guiding future drug development efforts.

Data Table: Binding Affinities of Pyrrole Derivatives

| Compound Name | Target Receptor | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | NMDA Receptor | -7.5 |

| 1-Methyl-(1H-Pyrrol-3-yl)methanamine | Serotonin Transporter | -8.0 |

| 2-Methyl-(1H-Pyrrol-3-yl)methanamine | GABA Receptor | -6.9 |

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of more complex heterocyclic compounds. These compounds can serve various applications in material science, including the development of new polymers and catalysts.

Case Study:

Research on the synthesis of new polymeric materials incorporating pyrrole derivatives has shown promising results in enhancing mechanical properties and thermal stability compared to traditional polymers .

Mécanisme D'action

The mechanism of action of (1H-Pyrrol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Pyrrole: The parent compound of (1H-Pyrrol-3-yl)methanamine, lacking the amine group.

(1H-Pyrrol-2-yl)methanamine: A structural isomer with the amine group attached to the second position of the pyrrole ring.

(1H-Pyrrol-3-yl)ethanamine: An analog with an ethyl group instead of a methylene bridge.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at the third position of the pyrrole ring allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Activité Biologique

(1H-Pyrrol-3-yl)methanamine, a derivative of pyrrole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 96.13 g/mol

- Structural Features : The compound contains a five-membered aromatic ring with nitrogen and an amine functional group, which significantly influences its biological activity.

This compound interacts with various biological targets, notably neurotransmitter transporters and receptors. Its amine group allows it to modulate enzyme activity and receptor binding, potentially leading to therapeutic effects in mood disorders and other conditions.

1. Antidepressant Potential

Research indicates that this compound may act as an inhibitor of serotonin transporters (SERT), suggesting its potential use in treating mood disorders. The compound's structural features facilitate interactions with SERT, which is crucial for serotonin reuptake inhibition .

2. Anticancer Activity

Studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition of tubulin polymerization and cancer cell growth, indicating potential applications in cancer therapy .

| Compound | Activity | Reference |

|---|---|---|

| This compound | SERT inhibitor | |

| ARAP Derivatives | Tubulin polymerization inhibition |

3. Antimicrobial Effects

The compound has been investigated for its antibacterial properties against various pathogens. A recent study highlighted the effectiveness of certain pyrrole derivatives against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus .

Case Study 1: SERT Inhibition

A study focused on the synthesis of N-methyl-(1H-pyrrol-3-yl)methanamine analogs demonstrated their efficacy as SERT inhibitors. These compounds were evaluated for their antidepressant-like effects in animal models, showing promising results in reducing depressive behavior .

Case Study 2: Anticancer Activity

In another investigation, pyrrole derivatives were synthesized to assess their ability to inhibit cancer cell proliferation. Compounds demonstrated strong activity against various cancer cell lines by disrupting tubulin dynamics, which is critical for mitotic spindle formation during cell division .

Propriétés

IUPAC Name |

1H-pyrrol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECAHBRVIMAHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632652 | |

| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888473-50-5 | |

| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of the (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl)methanamine hapten relate to its function in developing an immunoassay for chlorfenapyr?

A1: The (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl)methanamine hapten closely resembles the structure of the insecticide chlorfenapyr. This structural similarity allows the hapten to be recognized by antibodies raised against chlorfenapyr. By conjugating the hapten to carrier proteins like BSA or OVA, researchers created complete antigens capable of eliciting an immune response in rabbits []. The resulting antibodies demonstrated high specificity towards chlorfenapyr, enabling the development of a competitive indirect ELISA for detecting and quantifying the insecticide in various samples []. This approach highlights the importance of structural mimicry in designing haptens for targeted immunoassay development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.